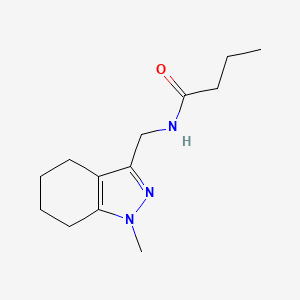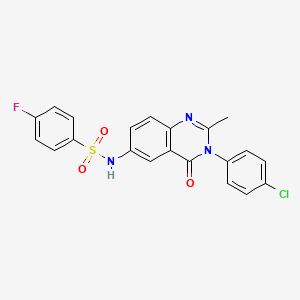
N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of quinazolinone, a class of organic compounds with a wide range of biological activities. Quinazolinones and their derivatives have been studied for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazolinone core, with a 4-chlorophenyl group at the 3-position, a methyl group at the 2-position, and a 4-fluorobenzenesulfonamide group at the 6-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, charge distribution, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Anti-inflammatory and Analgesic Agents
Researchers have synthesized novel 4(3H)-quinazolinone derivatives, including compounds structurally related to N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-fluorobenzenesulfonamide, to evaluate their potential anti-inflammatory and analgesic activities. These compounds have shown promising results in preliminary screenings, indicating their potential for developing new therapeutic agents (Farag et al., 2012).
Antihypertensive and Diuretic Agents
A series of N-substituted benzene sulfonamide derivatives were synthesized and assessed for their diuretic and antihypertensive activities. These studies aimed to explore the pharmacological profiles and structure-activity relationships of these compounds, suggesting their utility in treating hypertension and related conditions (Rahman et al., 2014).
Antimicrobial Activity
Novel 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide derivatives, including structures similar to the compound of interest, were synthesized and their antimicrobial efficacy was evaluated against various bacterial and fungal strains. These compounds exhibited significant antimicrobial activities, highlighting their potential as new antimicrobial agents (Vanparia et al., 2010).
Anticancer Activity
Research into sulfonamide derivatives has also extended into the domain of cancer treatment. Studies have shown that certain sulfonamide compounds can induce pro-apoptotic effects in cancer cells through the activation of key signaling pathways, offering insights into novel anticancer strategies (Cumaoğlu et al., 2015).
Material Science Applications
In the field of material science, sulfonamide derivatives have been explored for their potential in enhancing the properties of lubricating oils. These compounds have demonstrated significant antioxidant activities, suggesting their utility in improving the performance and longevity of lubricating oils (Habib et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future research directions for this compound could include further studies to elucidate its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by quinazolinone derivatives, this compound could be of interest in the fields of medicinal chemistry and drug discovery .
Propriétés
IUPAC Name |
N-[3-(4-chlorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3O3S/c1-13-24-20-11-6-16(25-30(28,29)18-9-4-15(23)5-10-18)12-19(20)21(27)26(13)17-7-2-14(22)3-8-17/h2-12,25H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBUKFAQJDVKPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)C(=O)N1C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Difluorospiro[2.4]heptan-6-amine;hydrochloride](/img/structure/B2649413.png)
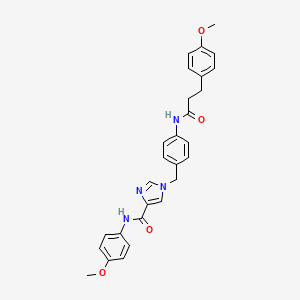
![N-[(4-fluorophenyl)methyl]-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2649418.png)
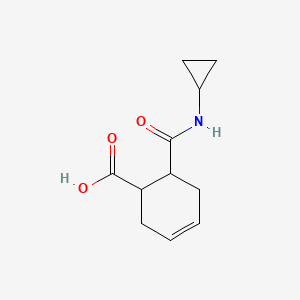

![(E)-ethyl 3-carbamoyl-2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2649421.png)
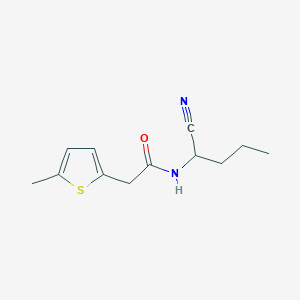
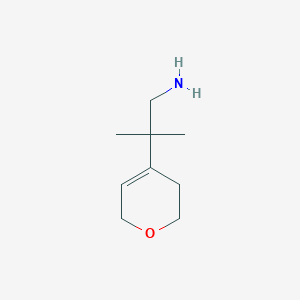
![2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2649425.png)

![6-Methoxy-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]-1H-indole-2-carboxamide](/img/structure/B2649428.png)
